molecular formula C7H11NO3 B1613436 Ethyl 4-oxopyrrolidine-3-carboxylate CAS No. 412281-21-1

Ethyl 4-oxopyrrolidine-3-carboxylate

Cat. No.: B1613436
CAS No.: 412281-21-1
M. Wt: 157.17 g/mol
InChI Key: QXAZQNAFKUKXOL-UHFFFAOYSA-N
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Description

Ethyl 4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires heating and may be catalyzed by acids or bases.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules.

Comparison with Similar Compounds

Ethyl 4-oxopyrrolidine-3-carboxylate can be compared to other pyrrolidine derivatives, such as:

    Ethyl 2-oxopyrrolidine-3-carboxylate: Similar structure but different functional group positions.

    Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: Contains a benzyl group, which alters its reactivity and applications.

Uniqueness: this compound is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAZQNAFKUKXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624693
Record name Ethyl 4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412281-21-1
Record name Ethyl 4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxopyrrolidine-3-carboxylate
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